molecular formula C11H14O3 B8655791 1-(4-(3-Hydroxypropoxy)phenyl)ethanone

1-(4-(3-Hydroxypropoxy)phenyl)ethanone

Cat. No.: B8655791
M. Wt: 194.23 g/mol
InChI Key: FCCLBYPNCOOTEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-Hydroxypropoxy)phenyl)ethanone is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-[4-(3-hydroxypropoxy)phenyl]ethanone

InChI

InChI=1S/C11H14O3/c1-9(13)10-3-5-11(6-4-10)14-8-2-7-12/h3-6,12H,2,7-8H2,1H3

InChI Key

FCCLBYPNCOOTEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-hydroxyacetophenone (10.0 g, 73.5 mmol), 18-crown-6 (0.2912 g, 1.1 mmol) and potassium carbonate (13.2 g, 95.5 mmol) were taken in a two neck round bottom flask equipped with a stir bar. The flask was vacuumed and refilled with N2 three times. Acetone (22 mL) was added through syringe and needle. The mixture was stirred at room temperature for 30 minutes, followed by addition of 1-bromo-3-propanol (7.8 mL, 88.1 mmol). The mixture was refluxed for 24 hours and then filtered. Acetone was removed under vacuum to yield the crude product (15.0 g) which was used in the next step without purification. Purification can be performed by column chromatography (30% ethyl acetate and 70% hexane): mp 37-41° C.; 1H NMR (500 MHz, DMSO-d6) δ 1.86-1.91 (m, 2H), 2.50 (s, 3H, overlap with DMSO), 3.56 (m, 2H), 4.13 (t, J=6.36 Hz, 2H), 4.55 (t, J=5.14 Hz, 1H), 7.03 (d, J=8.80 Hz, 2H), 7.92 (d, J=9.05 Hz, 2H); 13C NMR (125 MHz, DMSO-d6) δ 26.3 (s), 31.9 (s), 57.1 (s), 64.9(s), 114.1(s), 129.7 (s), 130.3 (d), 162.5 (s), 196.1 (s); IR (ATR) ν 3439, 2941, 1654, 1595, 1255, 1170, 1056, 948, 827 cm-1; MS (ESI) m/z calc for C11H14NaO3 [MNa]+ 217.1, found 216.8. NMR results were consistent with the previously reported characterization in CDCl3.4
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.8 mL
Type
reactant
Reaction Step Four
Quantity
0.2912 g
Type
catalyst
Reaction Step Five
Quantity
22 mL
Type
solvent
Reaction Step Six

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